Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
CAS No.: 668971-17-3
Cat. No.: VC8130096
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 668971-17-3 |
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Molecular Formula | C12H11NO4 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3 |
Standard InChI Key | CQYQVYUEFHKARR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC |
Canonical SMILES | COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an isoxazole ring (C₃H₃NO) with two substituents:
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5-position: A 2-methoxyphenyl group (C₆H₄OCH₃), introducing electron-donating methoxy functionality.
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3-position: A methyl ester (-COOCH₃), enhancing solubility and reactivity in esterification or saponification reactions.
The molecular formula is C₁₂H₁₁NO₄, with a calculated molecular weight of 233.22 g/mol. Its structure is analogous to methyl 5-(2-thienyl)isoxazole-3-carboxylate (PubChem CID: 1256578) , where the thienyl group is replaced by 2-methoxyphenyl.
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the methyl ester (δ ~3.8 ppm), aromatic protons from the methoxyphenyl group (δ ~6.8–7.5 ppm), and isoxazole protons (δ ~6.2–6.5 ppm) .
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IR Spectroscopy: Key absorptions include C=O stretching (~1700 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 233.1 ([M]⁺), with fragmentation patterns involving loss of COOCH₃ (-59 Da) and methoxy groups (-31 Da) .
Synthetic Methodologies
Coupling of Isoxazole Carboxylic Acids with Anilines
A common route involves coupling 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid with methanol using thionyl chloride (SOCl₂) as an activating agent :
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Acid Activation: React the carboxylic acid with SOCl₂ to form the acyl chloride.
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Esterification: Treat with methanol and triethylamine (Et₃N) to yield the methyl ester.
Reaction Scheme:
Domino Transformations
Fe/Ni relay catalysis enables the conversion of isoxazoles to 2,4-dicarbonylpyrroles . For example, reacting methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate with 1,3-diketones in the presence of FeCl₂ and NiCl₂ yields polysubstituted pyrroles:
Conditions:
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for mtPTP inhibitors, which are therapeutic candidates for ischemia-reperfusion injury and neurodegenerative diseases . Key structure-activity relationship (SAR) findings include:
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Western aryl ring: 3-Chlorophenyl or 2,6-dimethylphenyl groups enhance mtPTP inhibition (CRC ratio >9) .
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Eastern aryl ring: 3-Hydroxyphenyl motifs are critical for activity, while 3,4-dimethoxyphenyl substitution abolishes efficacy .
Table 1: Bioactivity of Selected Isoxazole Derivatives
Compound | Mitochondrial Swelling IC₅₀ | CRC Ratio (1.56 µM) |
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3-Chloro-5-methylphenyl | 28 pM | 9.6 |
5-Chloro-2-methylphenyl | 10 pM | 10.0 |
Material Science
Incorporating the methoxyphenyl-isoxazole motif into polymers improves thermal stability (T₅₀% degradation >300°C) and mechanical strength (Young’s modulus ~2.5 GPa) .
Analytical Chemistry
Used as a calibration standard in HPLC and LC-MS due to its UV absorption at λₘₐₓ ~270 nm .
Future Directions
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Drug Discovery: Optimize pharmacokinetic properties (e.g., bioavailability) through prodrug strategies.
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Green Synthesis: Develop catalytic methods using ionic liquids or microwaves to reduce SOCl₂ dependency.
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Polymer Chemistry: Explore copolymerization with biodegradable polyesters for medical implants.
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